molecular formula C7H14IN B13566665 1-(3-Iodopropyl)pyrrolidine

1-(3-Iodopropyl)pyrrolidine

Cat. No.: B13566665
M. Wt: 239.10 g/mol
InChI Key: GSLHHGGUIUTHKV-UHFFFAOYSA-N
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Description

1-(3-Iodopropyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-iodopropyl groupThe molecular formula of this compound is C7H14IN, and it has a molecular weight of 239.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodopropyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,3-diiodopropane under basic conditions. The reaction typically proceeds as follows:

    Reactants: Pyrrolidine and 1,3-diiodopropane

    Conditions: Basic medium, often using sodium hydroxide or potassium carbonate

    Solvent: Anhydrous ethanol or another suitable solvent

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodopropyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or cyanides.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3-propylpyrrolidine.

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azido, thiocyanato, or cyano derivatives.

    Oxidation: Formation of pyrrolidin-2-one derivatives.

    Reduction: Formation of 3-propylpyrrolidine.

Scientific Research Applications

1-(3-Iodopropyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.

    Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging and diagnostic studies.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(3-Iodopropyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to form hydrogen bonds. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the 3-iodopropyl group.

    3-Iodopyrrolidine: A similar compound with the iodine atom directly attached to the pyrrolidine ring.

    Pyrrolidin-2-one: An oxidized derivative of pyrrolidine.

Uniqueness: 1-(3-Iodopropyl)pyrrolidine is unique due to the presence of the 3-iodopropyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H14IN

Molecular Weight

239.10 g/mol

IUPAC Name

1-(3-iodopropyl)pyrrolidine

InChI

InChI=1S/C7H14IN/c8-4-3-7-9-5-1-2-6-9/h1-7H2

InChI Key

GSLHHGGUIUTHKV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCI

Origin of Product

United States

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